5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClFN3O2 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-chloro-2-(2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClFN3O2/c10-8-7(9(15)16)12-14(13-8)6-4-2-1-3-5(6)11/h1-4H,(H,15,16) |
InChI Key |
IELNOICGHXXJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)Cl)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(2-Fluorophenyl)-4,5-dibromo-2H-1,2,3-triazole
The synthesis begins with 2-(2-fluorophenyl)-4,5-dibromo-2H-1,2,3-triazole, a precursor synthesized via cyclization of 2-fluorophenyl azide with dibromoacetylene under copper catalysis. While the patent does not explicitly describe this step, analogous methods for dibromotriazole preparation are referenced, involving Huisgen azide-alkyne cycloaddition.
Chlorination via Grignard Reagent and Electrophilic Substitution
The dibromotriazole intermediate undergoes selective bromine-chlorine exchange using isopropylmagnesium chloride (iPrMgCl) at -15°C to 0°C in tetrahydrofuran (THF). Subsequent treatment with chlorine gas or N-chlorosuccinimide (NCS) replaces the remaining bromine atom with chlorine, yielding 4-bromo-5-chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole.
Reaction Conditions :
Carboxylation via CO₂ Insertion
The bromine atom at position 4 is replaced by a carboxylic acid group through a second Grignard reaction. Treatment with iPrMgCl-LiCl at -20°C to -10°C generates a triazolyl-magnesium intermediate, which reacts with CO₂ to form the carboxylic acid after aqueous workup.
Optimization Insights :
- Solvent : THF ensures solubility and reactivity.
- CO₂ Exposure : 1–30 minutes at -50°C to 20°C.
- Acidification : Hydrochloric acid (pH 3) precipitates the product.
- Yield : 85% after recrystallization.
Mechanistic Analysis :
The Grignard reagent abstracts the bromide, forming a triazolyl-magnesium species. CO₂ insertion generates a carboxylate intermediate, which is protonated to yield the carboxylic acid.
Table 1: Reaction Parameters for Grignard-Carboxylation Method
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Dibromotriazole prep | Cu catalysis, 2-fluorophenyl azide + dibromoacetylene | 80°C | - |
| Chlorination | iPrMgCl, Cl₂ | -15°C–0°C | 82% |
| Carboxylation | iPrMgCl-LiCl, CO₂ | -20°C–20°C | 85% |
Alternative Cyclization Strategies Using Aryl Azides
A secondary method, adapted from PMC3791931, involves cyclizing aryl azides with β-ketoesters. While this approach primarily yields 5-methyltriazole derivatives, modifications could theoretically introduce chlorine.
Triazole Formation via Azide-Ketoester Cyclization
Reaction of 2-fluorophenyl azide with ethyl 4-chloroacetoacetate (instead of ethyl acetoacetate) under thermal or catalytic conditions forms the triazole ester. Subsequent hydrolysis yields the carboxylic acid.
Challenges :
- Chlorine Incorporation : Ethyl 4-chloroacetoacetate is less accessible than standard β-ketoesters.
- Regioselectivity : Unsymmetrical azides may yield mixed regioisomers.
- Yield : Unreported for chloro-substituted variants; methyl analogs achieve 50–70%.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Grignard-Carboxylation | High regioselectivity, scalable | Requires dibromotriazole precursor | 70%* |
| Azide Cyclization | Fewer steps | Low chlorine compatibility, isomerism | ~50% |
*Overall yield calculated from sequential steps.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 5 significantly influence electronic distribution, acidity, and lipophilicity. Key analogs and their properties are summarized below:
Table 1: Comparative Properties of Selected 1,2,3-Triazole-4-carboxylic Acid Derivatives
*Note: pKa values are extrapolated from structurally related compounds in .
- Acidity : The target compound’s Cl and F substituents enhance acidity slightly compared to methyl-substituted analogs (e.g., 5-methyl derivatives), as electron-withdrawing groups stabilize the deprotonated carboxylate form.
- Lipophilicity (LogP): The 5-methyl analog exhibits higher lipophilicity (LogP ≈ 2.5) due to the hydrophobic CH₃ group, whereas the amino-substituted derivative has lower LogP (1.8) due to polar NH₂.
Biological Activity
5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClFN₃O₂ |
| Molecular Weight | 241.61 g/mol |
| CAS Number | 1431727-83-1 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring structure facilitates binding with enzymes and receptors through hydrogen bonds and hydrophobic interactions, which enhances its pharmacological profile. Notably, the nitrogen atom in the triazole ring plays a crucial role in enzyme-inhibitor interactions, contributing to its low toxicity and high bioavailability in biological systems .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria: Exhibited activity against Escherichia coli and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies have reported that it exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| AGS (Gastric Cancer) | 2.63 ± 0.17 |
| MGC-803 (Gastric Cancer) | 3.05 ± 0.29 |
| HCT-116 (Colon Cancer) | 11.57 ± 0.53 |
These values indicate that the compound is significantly more effective than conventional chemotherapeutics like 5-fluorouracil .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of various triazole derivatives against S. aureus and reported that derivatives with similar structures to this compound had MIC values as low as 2 µg/ml, indicating strong antibacterial potential .
- Case Study on Anticancer Efficacy : Another investigation focused on the anticancer activity of triazole derivatives showed that compounds with a similar scaffold inhibited cell proliferation in HeLa cells with an IC50 of approximately 13.62 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : A modified Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically employed. Key steps include:
Preparation of a 2-fluorophenyl-substituted alkyne precursor.
Reaction with an azide source (e.g., sodium azide) under controlled pH and temperature (60–80°C).
Carboxylic acid functionalization via hydrolysis of ester intermediates.
Yield optimization strategies:
-
Use anhydrous solvents (e.g., DMF) to minimize side reactions .
-
Adjust stoichiometry of the azide:alkyne ratio (1:1.2) to favor triazole formation.
-
Post-reaction purification via recrystallization (ethanol/water mixtures) improves purity to >95% .
- Data Table :
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cycloaddition | DMF | 70 | 65–70 | 85–90 |
| Hydrolysis | H2O/EtOH | 25 | 90–95 | 95+ |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR :
- H NMR: The 2-fluorophenyl group shows distinct aromatic splitting patterns (doublet of doublets at δ 7.2–7.8 ppm). The triazole proton appears as a singlet (δ 8.1–8.3 ppm) .
- F NMR: A singlet near δ -110 ppm confirms the fluorophenyl substitution .
- IR : A strong carbonyl stretch at 1680–1700 cm verifies the carboxylic acid group .
- Mass Spectrometry : ESI-MS ([M-H]) at m/z 268.02 (calculated for CHClFNO) ensures molecular weight confirmation .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving conformational isomerism in the triazole ring?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is critical:
Crystallize the compound in a slow-evaporation system (e.g., chloroform/methanol).
Collect data at 100 K to reduce thermal motion artifacts.
Refine the structure with anisotropic displacement parameters to distinguish between 1,2,3-triazole tautomers.
-
Key parameters:
-
R-factor < 0.05 for high-resolution data (<1.0 Å).
-
Hydrogen bonding between the carboxylic acid and triazole N-atoms stabilizes the 2H-tautomer .
- Data Table :
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2/c |
| Unit Cell Volume (ų) | 500–550 |
| Resolution Limit (Å) | 0.85 |
Q. How does the 2-fluorophenyl substituent influence pharmacological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative SAR : Replace the 2-fluorophenyl group with other substituents (e.g., 4-fluorophenyl, chlorophenyl) and assess binding affinity via:
Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., benzodiazepine receptors).
In Vitro Assays : Measure IC values for GABA receptor modulation.
-
Findings :
-
The 2-fluorophenyl group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration.
-
Steric effects from the ortho-fluorine increase selectivity for α1-subunit-containing GABA receptors .
- Data Table :
| Substituent | logP | IC (nM) | Target Receptor |
|---|---|---|---|
| 2-Fluorophenyl | 2.1 | 12.5 | GABA (α1) |
| 4-Fluorophenyl | 1.8 | 45.3 | GABA (α2) |
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at ppm levels.
- Common impurities:
Unreacted alkyne (retention time: 4.2 min).
Des-fluoro byproduct (mass shift: -19 Da).
- Mitigation:
- Optimize reaction time to >12 hours for complete azide conversion.
- Implement inline FTIR for real-time monitoring of intermediate stability .
Contradictions and Limitations
- Synthesis : reports yields up to 95% for analogous triazoles, but fluorophenyl steric effects may reduce yields to 65–70% without optimized conditions.
- Crystallography : While SHELX is robust for small molecules ( ), twinned crystals or low-resolution data may require alternative software (e.g., OLEX2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
